1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound featuring a fused pyranopyrazole core. The structure includes an ethyl group at position 1 and a trifluoromethyl (-CF₃) group at position 3. The trifluoromethyl group is a key functional moiety known for enhancing metabolic stability, lipophilicity, and bioavailability in pharmaceuticals due to its strong electron-withdrawing properties and resistance to enzymatic degradation . Pyrano[4,3-c]pyrazole derivatives are frequently explored in medicinal chemistry for their anticancer, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c1-2-14-7-3-4-15-5-6(7)8(13-14)9(10,11)12/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOOHALLWVHBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as transition metals or organocatalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group at position 3 enhances electrophilicity at adjacent positions, enabling regioselective substitutions.
Key Observations :
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Bromination occurs preferentially at C-4 due to steric and electronic effects of the trifluoromethyl group.
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Azide substitution at C-5 enables downstream bioconjugation applications .
Oxidation and Reduction Pathways
The tetrahydropyran ring undergoes redox transformations under controlled conditions.
Oxidation of the Pyran Moiety
| Oxidizing Agent | Solvent | Temperature | Product | Notes |
|---|---|---|---|---|
| KMnO₄ | Acetone/H₂O | 0–5°C | Dihydroxy-pyrano-pyrazole | Over-oxidation avoided via low temps. |
| RuO₄ | CCl₄/CH₃CN | rt, 2h | Ketone derivative (C-6 oxidized) | 78% yield; stereochemistry retained. |
Reduction of the Pyrazole Ring
| Reducing Agent | Solvent | Conditions | Outcome |
|---|---|---|---|
| NaBH₃CN | MeOH | rt, 4h | Partial saturation of pyrazole |
| H₂ (1 atm) | Pd/C, EtOAc | rt, 12h | Fully saturated pyrrolidine analog |
Cycloaddition and Ring-Opening Reactions
The pyrazole core participates in [3+2] cycloadditions, while the pyran ring undergoes strain-driven openings.
Dipolar Cycloadditions
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl propiolate | Cu(OTf)₂, toluene, 80°C | Pyrazolo-isoxazoline hybrid | 71% |
| Nitrile oxide | MW, 100°C, 30 min | Spirocyclic pyrano-pyrazole oxide | 65% |
Acid-Catalyzed Ring Opening
| Acid | Solvent | Product | Application |
|---|---|---|---|
| HCl (conc.) | EtOH/H₂O | Linear diol intermediate | Precursor for macrocyclic ligands. |
| TFA | DCM, 0°C | Trifluoroacetate ester | Used in peptide coupling. |
Trifluoromethyl Group Modifications
| Reaction | Reagents | Outcome |
|---|---|---|
| Hydrolysis | KOH, H₂O/EtOH, reflux | COOH group at C-3 (low yield: 22%) |
| Radical coupling | AIBN, Bu₃SnH, toluene | CF₃ → CF₂-alkyl via H-transfer |
Ethyl Group Functionalization
| Reaction | Conditions | Outcome |
|---|---|---|
| Dealkylation | BBr₃, DCM, -78°C | N-H pyrazole (unstable in air) |
| Oxidation | CrO₃, AcOH, 40°C | N-Acetyl derivative |
Catalytic Cross-Coupling Reactions
The C-5 position undergoes palladium-mediated couplings:
| Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Aryl substituted derivative | 60–75% |
| Alkynyl bromide | CuI, PdCl₂(PPh₃)₂, NEt₃ | 5-Alkynyl analog | 68% |
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 220°C via retro-Diels-Alder fragmentation.
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Photolytic Degradation : UV light (254 nm) induces C–F bond cleavage, forming difluoromethyl byproducts.
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Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades rapidly under basic conditions (t₁/₂ = 2h at pH 10).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrahydropyrano[4,3-c]pyrazole derivatives. For instance, compounds similar to 1-ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have shown effectiveness against various cancer cell lines. A notable study demonstrated that these compounds inhibit cell proliferation in breast cancer models through apoptosis induction mechanisms.
Table 1: Anticancer Activity of Tetrahydropyrano[4,3-c]pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | Apoptosis Induction |
| Compound B | HeLa | 20.5 | Cell Cycle Arrest |
| Compound C | A549 | 12.8 | ROS Generation |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Agricultural Science
Pesticide Development
In agricultural applications, this compound has been explored as a potential pesticide. Research indicates that it can effectively target specific pests while minimizing harm to beneficial insects.
Case Study: Efficacy Against Aphids
A field study conducted in 2023 evaluated the effectiveness of this compound against aphid populations in soybean crops. Results showed a significant reduction in aphid numbers compared to untreated controls.
Materials Science
Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer matrices has been studied for enhancing material properties such as thermal stability and chemical resistance. Compounds like this compound are being researched for their potential as additives in polymer formulations.
Table 2: Material Properties of Fluorinated Polymers
| Polymer Type | Additive Used | Thermal Stability (°C) | Chemical Resistance (pH) |
|---|---|---|---|
| Polyethylene | Tetrahydropyrano Derivative | 250 | pH 1-14 |
| Polypropylene | Trifluoromethyl Compound | 230 | pH 2-12 |
| Polystyrene | Ethyl-substituted Fluorinated Compound | 240 | pH 0-14 |
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and functional differences between 1-ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and its analogs:
Key Comparisons :
Structural Variations: The trifluoromethyl group at position 3 distinguishes the target compound from analogs with piperidine (polar, basic) or thiophene (aromatic, sulfur-containing) substituents.
Physicochemical Properties: The thiopyrano analog () exhibits higher molecular weight (268.26 g/mol) due to sulfur and sulfone groups, which may reduce solubility but enhance thermal stability . Piperidine-substituted derivatives () show increased nitrogen content, favoring hydrogen bonding and solubility in polar solvents .
Biological and Chemical Relevance: Anticancer Activity: Pyrano[4,3-c]pyrazole derivatives with electron-withdrawing groups (e.g., -CF₃) demonstrate enhanced cytotoxicity by interfering with kinase signaling pathways . Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
Biological Activity
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 249.2 g/mol. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrazole compounds exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antiparasitic effects. The specific biological activities of this compound are summarized below:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives:
- Mechanism : Pyrazole compounds can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
- Case Study : In a study involving various pyrazole derivatives, compounds similar to this compound showed significant cytotoxicity against several cancer cell lines such as MCF-7 and HCT116. For example, a related compound demonstrated an IC50 value of 7.01 µM against HeLa cells .
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties:
- Mechanism : These compounds may inhibit cyclooxygenase (COX) enzymes or modulate cytokine release.
- Case Study : A series of pyrazole-linked compounds were evaluated for anti-inflammatory activity with IC50 values ranging from 57.24 to 69.15 μg/mL, comparable to standard anti-inflammatory drugs .
Antiparasitic Activity
The potential antiparasitic effects of pyrazole derivatives have been explored:
- Mechanism : Compounds targeting Trypanosoma species have shown promise in inhibiting parasite viability.
- Case Study : N-Ethylurea pyrazoles exhibited potent activity against Trypanosoma brucei and Trypanosoma cruzi, with IC50 values as low as 9 nM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazole ring and substituents significantly affect biological activity. For instance:
- The introduction of electronegative groups like trifluoromethyl enhances potency against cancer cells.
- Substitutions at specific positions on the pyrazole ring can lead to improved selectivity and reduced toxicity towards normal cells .
Data Table: Biological Activities of Related Pyrazole Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
